Texas Red-methacrylate

Description

Historical Context and Significance in Fluorescent Probe Development

The journey of Texas Red began in the early 1980s when researchers at the University of Texas at Austin developed the fluorescent dye. syronoptics.com Its name is a nod to its place of origin and its vibrant red fluorescence. syronoptics.com Texas Red is chemically known as sulforhodamine 101 acid chloride. metabion.com It was synthesized to provide a reagent that could couple to amino groups on proteins and other molecules. nih.gov

The development of Texas Red and its derivatives was a significant step forward in fluorescent probe technology. These dyes offered greater photostability, insensitivity to pH, and longer emission wavelengths compared to earlier dyes like fluorescein (B123965). biotium.com This allowed for more robust and versatile applications in fluorescence microscopy and flow cytometry. nih.govsyronoptics.combiosyn.com Specifically, the wide separation of its excitation and emission spectra from that of fluorescein made it an ideal candidate for dual-parameter studies. nih.gov

Role of the Methacrylate (B99206) Moiety in Chemical Versatility

The inclusion of a methacrylate group in the Texas Red structure introduces a new layer of chemical functionality and versatility. chemicalbook.com The methacrylate moiety contains a vinyl group, which is a double bond between two carbon atoms directly attached to a carbonyl carbon. nanosoftpolymers.com This group is highly reactive and readily undergoes free-radical polymerization. chemicalbook.comnanosoftpolymers.comnih.gov

This ability to polymerize is a key feature that allows Texas Red-methacrylate to be incorporated into a wide range of polymer-based materials. nih.govscispace.com By copolymerizing with other monomers, materials with tailored properties such as enhanced adhesive strength, improved thermal stability, and greater mechanical flexibility can be created. chemicalbook.com The methacrylate group's reactivity also allows for the creation of crosslinked networks, leading to materials with hydrogel-like properties or high strength. nih.gov This versatility has led to the use of methacrylate-based polymers in diverse applications, from protective coatings to biomedical devices like soft contact lenses. chemicalbook.comnih.gov

Current Research Imperatives and Future Directions for this compound

Current research continues to explore the potential of this compound and similar functionalized fluorescent dyes. One area of focus is the development of advanced biomaterials. For instance, degradable nanoparticles made from poly(methyl methacrylate-co-methacrylic acid) are being investigated for the controlled delivery of growth factors in bone regeneration. nih.gov The hydrophobic nature of these polymers can increase their affinity for certain proteins, making them effective delivery vehicles. nih.gov

Another promising avenue is the creation of molecularly imprinted polymers (MIPs). researchgate.net These are synthetic materials designed to mimic the recognition capabilities of natural biological receptors. researchgate.net The ability of methacrylate-based polymers to form specific, stable complexes with template molecules is being harnessed to create MIPs for applications in chemical sensing, separation science, and drug delivery. nih.govresearchgate.net

Future research will likely focus on further refining the properties of this compound and other functionalized fluorophores. This includes improving dye solubility, increasing photostability, and minimizing fluorescence quenching to develop even brighter and more robust probes for advanced imaging and sensing applications. biotium.comnih.gov The ongoing development of new polymerization techniques will also expand the possibilities for creating novel materials with precisely controlled architectures and functionalities. cmu.edu

| Property | Description |

| Chemical Name | This compound |

| CAS Number | 386229-75-0 |

| Molecular Formula | C37H39N3O8S2 |

| Molecular Weight | 717.85 g/mol |

| Parent Compound | Texas Red (Sulforhodamine 101) |

| Functional Group | Methacrylate |

| Fluorescence | Red |

| Excitation Maximum | ~595 nm |

| Emission Maximum | ~615 nm |

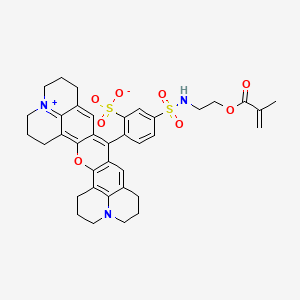

Structure

3D Structure

Properties

IUPAC Name |

5-[2-(2-methylprop-2-enoyloxy)ethylsulfamoyl]-2-(3-oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaen-16-yl)benzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H39N3O8S2/c1-22(2)37(41)47-18-13-38-49(42,43)25-11-12-26(31(21-25)50(44,45)46)32-29-19-23-7-3-14-39-16-5-9-27(33(23)39)35(29)48-36-28-10-6-17-40-15-4-8-24(34(28)40)20-30(32)36/h11-12,19-21,38H,1,3-10,13-18H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGIHEKLPCWRVCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OCCNS(=O)(=O)C1=CC(=C(C=C1)C2=C3C=C4CCC[N+]5=C4C(=C3OC6=C2C=C7CCCN8C7=C6CCC8)CCC5)S(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H39N3O8S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80858445 | |

| Record name | 5-({2-[(2-Methylacryloyl)oxy]ethyl}sulfamoyl)-2-(2,3,6,7,12,13,16,17-octahydro-1H,5H,11H,15H-pyrido[3,2,1-ij]pyrido[1'',2'',3'':1',8']quinolino[6',5':5,6]pyrano[2,3-f]quinolin-4-ium-9-yl)benzene-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80858445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

717.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

386229-75-0 | |

| Record name | 5-({2-[(2-Methylacryloyl)oxy]ethyl}sulfamoyl)-2-(2,3,6,7,12,13,16,17-octahydro-1H,5H,11H,15H-pyrido[3,2,1-ij]pyrido[1'',2'',3'':1',8']quinolino[6',5':5,6]pyrano[2,3-f]quinolin-4-ium-9-yl)benzene-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80858445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Derivatization Strategies for Texas Red Methacrylate

Functionalization and Conjugation Techniques for Texas Red-methacrylate

Once synthesized, this compound serves as a fluorescent building block for creating labeled polymers. These polymers can then be conjugated to a wide range of substrates, from biological macromolecules to the surfaces of synthetic nanoparticles, using a variety of well-established chemical techniques.

This compound is primarily designed for incorporation into polymer chains. The resulting fluorescent polymer can be engineered with specific functional groups for subsequent bioconjugation. This is typically achieved by co-polymerizing this compound with other functional monomers. For example, co-polymerization with monomers containing N-hydroxysuccinimide (NHS) esters, maleimides, or alkynes allows for the creation of fluorescent polymers capable of reacting specifically with primary amines (e.g., lysine (B10760008) residues on proteins), thiols (cysteine residues), or azide-modified biomolecules (via "click chemistry"), respectively. acs.orgmdpi.com

The covalent bond formed ensures the stable attachment of the fluorescent polymer to the biomacromolecule, which is critical for long-term tracking and imaging studies. The choice of conjugation chemistry depends on the available functional groups on the target biomacromolecule and the desired stability of the linkage. researchgate.netuminho.pt

Table 3: Common Bioconjugation Strategies for Polymers Containing Texas Red

| Reactive Group on Polymer | Target on Biomacromolecule | Resulting Covalent Bond | Typical pH Range |

|---|---|---|---|

| NHS-Ester | Primary Amine (-NH₂) | Amide | 7.2 - 8.5 |

| Maleimide | Thiol (-SH) | Thioether | 6.5 - 7.5 |

| Alkyne (e.g., DBCO) | Azide (-N₃) | Triazole (via SPAAC) | 4.0 - 8.5 |

| Aldehyde | Amine (-NH₂) | Imine (reducible to Amine) | 6.0 - 7.0 |

Functionalizing nanoparticles with this compound is a powerful method for producing highly fluorescent probes for imaging and sensing. acs.org Two primary strategies are employed: "grafting to" and "grafting from."

The "grafting to" approach involves first synthesizing a copolymer of this compound and a monomer with a surface-anchoring group (e.g., a silane (B1218182) for silica (B1680970) nanoparticles or a thiol for gold nanoparticles). This pre-formed fluorescent polymer is then reacted with the nanoparticle surface. This method is straightforward but can result in lower grafting densities due to steric hindrance from the polymer coils.

The "grafting from" approach offers a route to much denser polymer brush layers. pnas.org In this technique, the nanoparticle surface is first modified to attach a polymerization initiator, such as an atom transfer radical polymerization (ATRP) initiator. pnas.org The initiator-coated nanoparticles are then placed in a solution containing this compound and other co-monomers, and polymerization is initiated directly from the surface. This method allows for the growth of dense, uniform polymer layers, leading to exceptionally bright and stable fluorescent nanoparticles. mdpi.com

Table 4: Comparison of Nanoparticle Functionalization Strategies

| Strategy | Description | Advantages | Disadvantages |

|---|---|---|---|

| Grafting To | Pre-synthesized fluorescent polymer is attached to the nanoparticle surface. researchgate.net | Simple; polymer can be fully characterized before attachment. | Lower grafting density due to steric hindrance; potentially incomplete surface coverage. |

| Grafting From | Polymerization of this compound is initiated from the nanoparticle surface. pnas.org | High grafting density; formation of dense polymer brushes; uniform surface coating. | More complex synthesis; characterization of surface-bound polymer is more challenging. |

Polymerization and Advanced Polymer System Design Incorporating Texas Red Methacrylate

Fundamental Mechanisms and Kinetic Studies in Texas Red-methacrylate Polymerization

The polymerization of this compound, like other methacrylate (B99206) monomers, can be achieved through various mechanisms. The choice of polymerization technique is critical as it dictates the structure, molecular weight, and properties of the final polymer. Kinetic studies of these processes are essential for understanding reaction rates, monomer conversion, and the degree of control over the polymer architecture.

Controlled radical polymerization (CRP) techniques are powerful methods for synthesizing polymers with predetermined molecular weights, narrow molecular weight distributions (low polydispersity), and complex architectures. sigmaaldrich.com These methods, which include Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, rely on establishing a dynamic equilibrium between a small number of active propagating radicals and a majority of dormant species. sigmaaldrich.com This reversible deactivation minimizes termination reactions that are common in conventional free-radical polymerization. sigmaaldrich.com

For this compound, CRP would enable the precise incorporation of the fluorescent monomer into copolymer structures. In ATRP , a transition metal complex (e.g., copper/ligand) reversibly activates a dormant polymer chain initiated by an alkyl halide. wikipedia.org This method is tolerant of a wide variety of functional groups, making it suitable for a complex monomer like this compound. wikipedia.org By controlling the monomer-to-initiator ratio, the molecular weight of copolymers containing this compound can be precisely tuned. chemrestech.com

RAFT polymerization uses a thiocarbonylthio compound as a chain transfer agent (RAFT agent) to mediate the polymerization. fujifilm.com The choice of RAFT agent is crucial and depends on the monomer's reactivity. fujifilm.comfujifilm.com For methacrylates, trithiocarbonates are often effective. sigmaaldrich.comfujifilm.com This technique allows for the synthesis of well-defined block copolymers and other architectures. Research has demonstrated the synthesis of polymers with Texas Red dyes attached at the chain end using RAFT, highlighting the compatibility of the dye with this polymerization method. researchgate.net The ability to create well-defined, dye-labeled polymers is essential for applications such as Förster Resonance Energy Transfer (FRET) studies. researchgate.net

Table 1: Representative Data for Controlled Radical Polymerization of a Methacrylate Monomer This table illustrates typical results achievable with CRP techniques, which would be applicable to the polymerization of this compound.

| Polymerization Method | Monomer | [Monomer]:[Initiator]:[Catalyst] | Conversion (%) | Mn (g/mol) | Polydispersity (Mw/Mn) | Source |

|---|---|---|---|---|---|---|

| ATRP | Methyl Methacrylate (MMA) | 200:1:1 | 95 | 19,500 | 1.15 | sigmaaldrich.com |

| RAFT | Methyl Methacrylate (MMA) | 275:1 (RAFT Agent) | 94 | 28,400 | 1.12 | sigmaaldrich.com |

| ATRP | But-3-en-1-yl methacrylate | 101:1:1 | ~90 | 5,130 | 1.1-1.3 | chemrestech.com |

Photoinitiated polymerization utilizes light to generate radical species that initiate polymerization, offering excellent spatial and temporal control over the fabrication process. acs.orgresearchgate.net This is particularly relevant for applications like 3D printing and the creation of patterned surfaces. The process typically involves a photoinitiator that, upon absorbing light of a specific wavelength, cleaves or reacts with a co-initiator to form radicals. acs.org

There are two main types of photoinitiators:

Type I Photoinitiators: These undergo unimolecular bond cleavage upon irradiation to yield radicals. acs.org

Type II Photoinitiators: These undergo a bimolecular reaction where the excited state of the photoinitiator interacts with a co-initiator (e.g., an amine) to generate radicals through electron and proton transfer. ubc.ca

In fabricating materials with this compound, the monomer would be included in a formulation with a suitable photoinitiator and cross-linking agents. The Texas Red moiety itself is a chromophore, absorbing light in the visible spectrum (typically ~595 nm). biosyn.com Care must be taken to select a photoinitiator that can be activated without being hindered by the absorption spectrum of the Texas Red dye. Alternatively, systems can be designed where the dye participates in the energy transfer processes. The polymerization rate and polymer yield are influenced by factors such as initiator concentration and light intensity.

Table 2: Effect of Photoinitiator Concentration on Polymerization of Methyl Methacrylate (MMA) This data shows how initiator concentration can affect polymer conversion and molecular weight in a photoinitiated system, a key consideration for fabricating materials containing this compound.

| Photoinitiator | Initiator Conc. (mM) | Conversion (%) | Mn (g/mol) | Source |

|---|---|---|---|---|

| TX-Ct | 0.05 | 4 | 7,600 | |

| TX-Ct | 1.0 | 17 | 10,700 | |

| TX-Ct | 2.5 | 22 | 11,800 | |

| TX-Ct | 5.0 | 18 | 10,900 |

Controlled Radical Polymerization (CRP) for Architectural Precision in this compound Copolymers

Integration of this compound into Polymer Matrices and Hydrogel Systems

Incorporating this compound into polymer networks, particularly hydrogels, creates materials with intrinsic fluorescence. This is highly advantageous for research applications, allowing for real-time visualization of the material's structure, degradation, or interaction with biological systems without the need for leaching external dyes.

Hydrogels are cross-linked polymer networks that can absorb large amounts of water, making them excellent mimics of the extracellular matrix for tissue engineering and 3D cell culture. mdpi.com Methacrylate-functionalized polymers like 2-hydroxyethyl methacrylate (HEMA), gelatin methacrylate (GelMA), and pectin (B1162225) methacrylate (PEMA) are commonly used to form hydrogels via polymerization. ubc.camdpi.comtamu.edu

By copolymerizing this compound into these hydrogel systems, researchers can fabricate fluorescent scaffolds. These scaffolds enable direct visualization of:

Scaffold Architecture: The distribution of the polymer and the porous structure of the hydrogel can be imaged using fluorescence microscopy. tamu.edu

Degradation: As the hydrogel degrades, the loss of fluorescence can be monitored over time.

Cellular Interactions: The position and morphology of cells cultured within the scaffold can be observed relative to the fluorescently tagged matrix. ubc.ca

Diffusion Studies: The release of non-fluorescent molecules from the hydrogel can be studied by observing changes in the scaffold, or conversely, the diffusion of fluorescently-labeled molecules can be tracked within the hydrogel matrix. nih.gov

For example, thermogelling dispersions of polymer nanoparticles can form hydrogel scaffolds that trap molecules like Texas Red-conjugated dextran, allowing for visual monitoring of their release. nih.gov Engineering scaffolds with intrinsic fluorescence from this compound would provide a more stable and integrated reporting system.

Table 3: Examples of Methacrylate-Based Hydrogel Systems for Research

| Hydrogel Base | Cross-linker/Initiator | Key Property | Potential Application | Source |

|---|---|---|---|---|

| Poly(2-hydroxyethyl methacrylate) (PHEMA) | EDMA / AIBN | Superporous, high toughness | Bone tissue engineering | mdpi.com |

| Gelatin Methacryloyl (GelMA) | Eosin Y (Visible Light) | Biocompatible, photopatternable | 3D Bioprinting | ubc.ca |

| Pectin Methacrylate (PEMA) / Gelatin | Photoinitiator | Tunable modulus, bioactive | Stem cell delivery | tamu.edu |

| Poly(oligo(ethylene glycol)) / Poly(acrylic acid) | APS | Thermosensitive (gelling at 37°C) | Controlled protein release | nih.gov |

Interpenetrating Polymer Networks (IPNs) are materials consisting of two or more polymer networks that are at least partially interlaced on a molecular scale but not covalently bonded to each other. kpi.ua This unique structure can lead to synergistic properties, combining, for example, the toughness of one polymer with the stiffness of another. auburn.edu IPNs can be formed simultaneously, where both monomer sets are polymerized at the same time, or sequentially, where a second monomer is swollen into the first network and then polymerized. kpi.ua

Incorporating this compound into one of the networks (e.g., a poly(methyl methacrylate) network interpenetrated with a polyurethane network) provides a powerful tool for characterization. kpi.uaauburn.edu Using fluorescence microscopy, one can visualize the phase morphology, domain sizes, and degree of interpenetration of the networks, which are critical to the material's final mechanical properties. nih.gov

Gradient Copolymers represent a distinct class of polymer where the monomer composition gradually changes along the polymer chain. wikipedia.org This is unlike block copolymers, which have sharp transitions between monomer types. wikipedia.org These materials are typically synthesized using CRP methods, where the feed ratio of two monomers is systematically varied during the polymerization. rsc.org

A gradient copolymer of this compound and a non-fluorescent comonomer (like methyl methacrylate) would exhibit a gradient in fluorescence intensity along the polymer chain. This could lead to novel photophysical behaviors and applications in sensing, where the graded composition could influence interactions with analytes or surfaces. The synthesis would leverage CRP techniques like RAFT or ATRP to ensure that the change in composition is continuous and controlled. rsc.orgresearchgate.net

Development of Tailored Polymer Architectures Incorporating this compound

The use of controlled polymerization techniques allows for the synthesis of polymers with complex, tailored architectures beyond simple linear chains. Incorporating this compound into these structures creates highly specialized, fluorescent macromolecules.

Block Copolymers: These polymers consist of two or more distinct blocks of different monomers. They are synthesized by sequential polymerization, where a second monomer is added after the first has been fully consumed. harth-research-group.org Using a CRP method like RAFT or ATRP, a block of this compound could be grown from a pre-existing polymer chain, or vice-versa, to create fluorescently labeled diblock or triblock copolymers. rsc.orgrsc.org A specific application involves creating α,ω-dye-functionalized polymers, where dyes like Texas Red are placed at the chain ends, which is useful for studying polymer dynamics. researchgate.net

Star Polymers: These macromolecules consist of multiple polymer chains (arms) radiating from a central core. researchgate.net They can be synthesized using "core-first" or "arm-first" approaches. In the "core-first" method, a multifunctional initiator is used to simultaneously grow multiple arms. rsc.org this compound could be copolymerized into these arms to create a fluorescent star polymer. Such architectures are of interest in drug delivery and nanotechnology due to their unique solution properties and high local concentration of functional units. rsc.orgnsf.gov

By precisely placing the this compound monomer within these advanced architectures, materials with highly specific functions for imaging, sensing, and diagnostics can be designed.

Synthesis and Characterization of Branched and Hyperbranched Polymeric Systems

The synthesis of branched and hyperbranched polymers offers unique physical and chemical properties compared to their linear counterparts, such as lower viscosity and a high density of terminal functional groups. diva-portal.org The inclusion of this compound into these structures provides a powerful tool for fluorescently labeling the entire macromolecule.

One-pot radical polymerization methods are commonly employed to create such highly branched structures. nih.gov This typically involves the copolymerization of a conventional monomer, a divinyl cross-linker which acts as a branching agent, and a chain transfer agent to maintain solubility and control molecular weight. nih.gov By introducing this compound as a functional comonomer in this mixture, fluorescently labeled hyperbranched polymers can be synthesized. For instance, a reaction might combine a primary monomer like methyl methacrylate, a cross-linker such as ethylene (B1197577) glycol dimethacrylate (EGDMA), a chain transfer agent, and a small molar percentage of this compound.

The characterization of these resulting polymers is crucial to confirm their architecture and fluorescent properties. Gel permeation chromatography (GPC) is used to determine molecular weight and molecular weight distribution, with the branched structure typically resulting in a lower hydrodynamic volume compared to a linear polymer of the same mass. researchgate.netnsf.gov Nuclear Magnetic Resonance (NMR) spectroscopy confirms the incorporation of the different monomer units, while fluorescence spectroscopy verifies the presence and photophysical properties of the Texas Red moiety.

| Component | Function | Example Compound | Typical Molar Ratio | Reference |

|---|---|---|---|---|

| Monomer | Forms the polymer backbone | Methyl Methacrylate (MMA) | 100 | |

| Cross-linker | Induces branching | Ethylene Glycol Dimethacrylate (EGDMA) | 10-20 | nih.gov |

| Fluorescent Monomer | Provides intrinsic fluorescence | This compound | 0.5-2 | |

| Initiator | Starts the radical polymerization | Azobisisobutyronitrile (AIBN) | 1-5 | nih.gov |

| Solvent | Reaction medium | N,N-dimethylformamide (DMF) | - |

Design and Evaluation of Zwitterionic Polymer-Conjugates for Bio-Interactions

Zwitterionic polymers, which contain an equal number of positive and negative charges on their pendant groups, have garnered significant attention for biomedical applications due to their exceptional resistance to nonspecific protein adsorption and biofilm formation. nih.govcaldic.com This "antifouling" property is attributed to the tightly bound layer of water that forms around the zwitterionic surface through electrostatic interactions. mdpi.com

Designing zwitterionic polymer-conjugates with this compound allows for the direct visualization and tracking of these materials in biological environments. Polymers based on monomers like sulfobetaine (B10348) methacrylate (SBMA) or carboxybetaine methacrylate (CBMA) can be copolymerized with this compound to yield highly fluorescent, antifouling materials. nih.govnih.gov These fluorescent conjugates are invaluable for evaluating key bio-interactions.

The evaluation of these conjugates often involves assessing their ability to resist protein fouling and mediate cellular interactions. For example, fluorescence microscopy can be used to visualize the reduction in protein adsorption onto a surface coated with a Texas Red-labeled zwitterionic polymer compared to a non-zwitterionic control. nih.gov Techniques like Fluorescence Recovery After Photobleaching (FRAP) can be employed to study the mobility and formation of lipid bilayers on surfaces coated with these polymers, using the Texas Red signal to quantify molecular diffusion. acs.org The covalent integration of the dye as a methacrylate monomer ensures that the fluorescent signal accurately represents the location and behavior of the polymer itself.

| Zwitterionic Monomer | Key Property | Evaluation Method | Finding | Reference |

|---|---|---|---|---|

| Sulfobetaine Methacrylate (SBMA) | Antifouling, reduces inflammatory response | Immunohistochemistry, Fluorescence Microscopy | Coating significantly reduces microglia activation and protein adsorption on implanted devices. | nih.gov |

| Carboxybetaine Methacrylate (CBMA) | Extends plasma half-life of proteins | Pharmacokinetic studies in animal models | Site-specific conjugates of CBMA show longer circulation than PEG-like polymers. | nih.gov |

| Poly(cysteine methacrylate) (PCysMA) | Supports lipid bilayer formation | Fluorescence Recovery After Photobleaching (FRAP) | A Texas Red-labeled lipid probe showed high mobility, indicating a fluid and high-quality bilayer on the zwitterionic brush. | acs.org |

| Sulfobetaine Methacrylate (SBMA) | Protects biosensors from biofouling | In vitro protein and enzyme exposure assays | A zwitterionic polymer coating protected aptamer-based sensors from degradation and signal loss. | mdpi.com |

Advanced Spectroscopic and Photophysical Investigations of Texas Red Methacrylate Systems

Elucidation of Excited-State Dynamics and Energy Relaxation Pathways

The journey of a Texas Red-methacrylate molecule after it absorbs light is a complex sequence of events known as excited-state dynamics. Understanding these dynamics—how the molecule relaxes back to its ground state and the different pathways it can take—is fundamental to controlling its fluorescent properties.

Time-Resolved Fluorescence Spectroscopy for Excited-State Lifetime Analysis

Time-resolved fluorescence spectroscopy is a powerful technique for measuring how long a molecule remains in its excited state, a parameter known as the fluorescence lifetime. nktphotonics.com This method involves exciting a sample with a short pulse of light and then measuring the decay of the fluorescence intensity over time. For Texas Red and its derivatives, these measurements reveal crucial information about the efficiency of light emission and the presence of non-radiative decay pathways that compete with fluorescence.

Studies have shown that the fluorescence lifetime of Texas Red can be influenced by its local environment. For instance, time-resolved fluorescence anisotropy measurements of Texas Red dye in a storage buffer revealed an initial anisotropy of 0.37 and a rotational correlation time of 270 picoseconds. researchgate.net These parameters provide insights into the size and shape of the fluorescently labeled molecule and its interactions with its surroundings. The lifetime of the excited state is a key factor in determining the quantum yield of fluorescence, which is the ratio of photons emitted to photons absorbed. A longer lifetime does not always equate to a higher quantum yield, as non-radiative processes can also occur during this time.

| Parameter | Value | Reference |

| Initial Anisotropy (r₀) | 0.37 ± 0.01 | researchgate.net |

| Rotational Correlation Time (φ) | 270 ± 10 ps | researchgate.net |

This table presents data from time-resolved fluorescence anisotropy measurements of Texas Red dye.

Quantum Chemical Calculations for Electronic Structure and Transition Characterization

To gain a deeper, theoretical understanding of the experimental observations, scientists employ quantum chemical calculations. acs.orgnih.gov These computational methods model the electronic structure of molecules like this compound and predict their spectroscopic properties. By solving approximations of the Schrödinger equation, these calculations can determine the energies of the ground and excited electronic states, the probabilities of transitions between these states (absorption and emission), and the nature of the molecular orbitals involved. ekb.eg

Energy Transfer Mechanisms in Multi-Chromophore Systems Containing Texas Red

When this compound is incorporated into systems with other light-absorbing or emitting molecules (chromophores), energy can be transferred between them. Understanding these energy transfer mechanisms is critical for applications that rely on molecular-scale rulers or sensors.

Fluorescence Resonance Energy Transfer (FRET) Analysis for Proximity and Interaction Studies

Fluorescence Resonance Energy Transfer (FRET) is a non-radiative process where an excited "donor" fluorophore transfers its energy to a nearby "acceptor" chromophore. evidentscientific.com101.200.202 This energy transfer is highly dependent on the distance between the donor and acceptor, typically occurring over distances of 1-10 nanometers. 101.200.202 This strong distance dependence makes FRET a powerful tool for studying molecular proximity and interactions. evidentscientific.comnih.gov

In a typical FRET experiment involving Texas Red, it can act as either a donor or an acceptor, depending on the spectral properties of the other fluorophore in the pair. For example, in a pair with a donor like Tetramethylrhodamine (TMR), Texas Red serves as the acceptor. nih.gov The efficiency of FRET can be measured by observing the quenching of the donor's fluorescence and the sensitized emission of the acceptor. evidentscientific.com This has been used to study conformational changes in proteins and the structure of intercellular junctions. nih.govnih.gov The Förster radius (R₀), the distance at which FRET efficiency is 50%, is a critical parameter for each FRET pair. For the Texas Red-NBD pair, an R₀ of 5 nanometers has been estimated. nih.gov

| FRET Pair | Förster Radius (R₀) (nm) | Reference |

| Texas Red - NBD | 5.0 | nih.gov |

| TMR - Texas Red | 5.0 | nih.gov |

This table shows the Förster radius for common FRET pairs involving Texas Red.

Investigations of Intermolecular and Intramolecular Quenching Phenomena

Quenching refers to any process that decreases the fluorescence intensity of a fluorophore. nih.govthermofisher.com This can occur through various mechanisms, including FRET, but also through collisional quenching, where the excited fluorophore is deactivated upon contact with another molecule, or through the formation of non-fluorescent aggregates. Quenching can be either intermolecular (between different molecules) or intramolecular (within the same molecule). rsc.org

Studies on Texas Red and other fluorophores in lipid bilayers have provided evidence for a "transfer-to-trap" mechanism of concentration quenching. nih.gov In this model, excitation energy can migrate between fluorophores until it reaches a "trap site," which could be a dimer or aggregate, where the energy is dissipated non-radiatively. The critical radius for trap formation, a measure of quenching strength, has been quantified for Texas Red. nih.gov Understanding and controlling quenching is essential for maintaining a strong and stable fluorescent signal in labeling experiments. Some quenching can be reversible, such as the light-induced blinking observed in some fluorescent proteins. biophysics.org

High-Resolution Spectroscopic Characterization of this compound Conjugates and Materials

The conjugation of this compound to other molecules or its incorporation into materials can significantly alter its spectroscopic properties. High-resolution spectroscopy provides the means to characterize these changes in detail.

The absorption and emission spectra of Texas Red are key to its utility. It has an excitation peak around 586 nm and an emission peak around 603 nm, making it a bright red-fluorescent dye well-suited for excitation by common laser lines. thermofisher.comaatbio.com When conjugated to biomolecules like antibodies or phalloidin, it is extensively used for immunofluorescence and cytoskeleton staining. thermofisher.comnih.gov The chemical linkage can influence the dye's performance. For example, Texas Red-X succinimidyl ester, which has a spacer arm, often produces brighter and more soluble conjugates than Texas Red sulfonyl chloride. thermofisher.comthermofisher.com

High-resolution imaging techniques, such as confocal microscopy, allow for the visualization of these conjugates within complex biological structures with high spatial resolution. nbi.dk Furthermore, advanced techniques can even probe the behavior of single Texas Red molecules, revealing phenomena like spectral jumping and blinking (stochastic switching between on and off states). nbi.dk The spectral properties of Texas Red conjugates can be influenced by the local environment, including the polarity and viscosity of the surrounding medium.

| Property | Wavelength (nm) | Reference |

| Excitation Maximum | 586 | aatbio.com |

| Emission Maximum | 603 | aatbio.com |

This table summarizes the peak excitation and emission wavelengths for Texas Red.

Vibrational Spectroscopy (FTIR, Raman) for Molecular Structure and Bonding Analysis

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides a powerful, non-destructive approach to analyzing the molecular structure and bonding within this compound systems. These two techniques are complementary, offering a more complete picture of the molecular vibrations. mdpi.comedinst.com Infrared spectroscopy is particularly sensitive to polar bonds and detects changes in the dipole moment of a molecule, while Raman spectroscopy is more sensitive to non-polar, symmetric bonds and relies on changes in the polarizability of a molecule. mdpi.comedinst.comacs.org

In the context of methacrylate-based polymers, FTIR is instrumental in identifying key functional groups. For instance, polymethyl methacrylate (B99206) (PMMA) exhibits characteristic strong absorption bands corresponding to the ester group. spectroscopyonline.com These include the C=O stretching vibration, typically found around 1730 cm⁻¹, and the C-O stretching vibrations, which appear in the 1300-1000 cm⁻¹ region. spectroscopyonline.com Specifically, the C-C-O stretch and O-C-C stretch in PMMA are observed near 1191 cm⁻¹ and 1149 cm⁻¹, respectively. spectroscopyonline.com The presence of methyl and methylene (B1212753) groups also gives rise to C-H stretching peaks in the 3000-2850 cm⁻¹ range. spectroscopyonline.com

When Texas Red is incorporated into a methacrylate polymer system, additional characteristic peaks would be expected in both FTIR and Raman spectra, corresponding to the xanthene core and the sulfonamide or other linking groups of the Texas Red molecule. The aromatic ring structures within Texas Red would produce distinct peaks. Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aromatic C=C stretching vibrations (ring modes) are found in the 1600-1450 cm⁻¹ region. sapub.org

Raman spectroscopy can provide complementary information, particularly for the non-polar bonds within the polymer backbone and the aromatic rings of the Texas Red moiety. sapub.org For example, in a study of various pigments, Raman spectroscopy was effective in identifying hematite (B75146) (α-Fe₂O₃) in red pigments through its characteristic bands at 225, 290, 410, 496, and 611 cm⁻¹. researchgate.net Similarly, the symmetric vibrations of the Texas Red structure would be more prominent in the Raman spectrum.

By comparing the FTIR and Raman spectra of the this compound polymer to its individual components (the methacrylate monomer/polymer and the Texas Red dye), researchers can confirm the successful incorporation of the dye and analyze any changes in bond vibrations that may occur due to their interaction.

| Technique | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Associated Functional Group |

| FTIR | C=O Stretch | ~1730 | Methacrylate Ester |

| FTIR | C-O Stretch | 1300-1000 | Methacrylate Ester |

| FTIR | C-H Stretch (aliphatic) | 3000-2850 | Methacrylate Alkyl Groups |

| FTIR/Raman | C=C Stretch (aromatic) | 1600-1450 | Texas Red Aromatic Rings |

| Raman | Symmetric Vibrations | Varies | Polymer Backbone, Texas Red Core |

Surface-Sensitive X-ray Photoelectron Spectroscopy (XPS) for Elemental and Chemical State Information

X-ray Photoelectron Spectroscopy (XPS) is a highly surface-sensitive technique used to determine the elemental composition, empirical formula, and chemical and electronic state of the elements within the top 1 to 10 nanometers of a material's surface. thermofisher.com This makes it an invaluable tool for analyzing this compound systems, particularly when they are applied as coatings or surface modifications. mdpi.comphi.com The technique involves irradiating the sample with a beam of X-rays, which causes the emission of core-level electrons. thermofisher.com By measuring the kinetic energy of these photoelectrons, their binding energy can be determined, which is unique to each element and its chemical environment. phi.com

In the analysis of a this compound polymer, XPS can confirm the presence of all expected elements on the surface. For a typical methacrylate polymer like polymethyl methacrylate (PMMA), XPS spectra would show peaks for Carbon (C 1s) and Oxygen (O 1s). researchgate.net The high-resolution C 1s spectrum of PMMA can be deconvoluted to identify the different chemical states of carbon, such as C-C/C-H, C-O, and O-C=O. researchgate.netnih.gov

The incorporation of Texas Red would introduce additional elements, most notably Sulfur (S 2p) from the sulfonyl group and Nitrogen (N 1s) from the sulfonamide linker, which are characteristic of the Texas Red molecule. The presence and atomic concentrations of these elements on the surface would provide direct evidence of the Texas Red moiety's presence. For example, in studies involving the immobilization of biomolecules containing nitrogen onto polymer surfaces, the appearance of the N 1s peak is a key indicator of successful surface modification. mdpi.com

Furthermore, high-resolution XPS scans of the C 1s, O 1s, N 1s, and S 2p regions can provide detailed information about the chemical bonding. For instance, shifts in the binding energies of these core levels can indicate changes in the chemical environment upon polymerization or surface attachment. In a study on the surface quaternization of a methacrylate-based polymer, XPS was used to distinguish between neutral and cationic nitrogen atoms, allowing for quantification of the surface reaction. acs.org Similarly, analyzing the binding energies of the sulfur and nitrogen peaks in a this compound system can confirm the integrity of the sulfonamide linkage.

| Element | Core Level | Expected Binding Energy (eV) Range | Significance in this compound |

| Carbon | C 1s | 284 - 289 | Backbone of methacrylate and Texas Red |

| Oxygen | O 1s | 531 - 534 | Methacrylate ester and Texas Red sulfonyl group |

| Nitrogen | N 1s | 399 - 402 | Texas Red sulfonamide linker |

| Sulfur | S 2p | 167 - 170 | Texas Red sulfonyl group |

Dynamic Light Scattering (DLS) for Polymer-Particle Size and Distribution Analysis

Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a non-invasive technique widely used for determining the size distribution of small particles and polymers in suspension or solution. horiba.com The method is particularly well-suited for nanoparticles and macromolecules in the sub-micron range. horiba.com DLS measures the time-dependent fluctuations in the intensity of scattered light that result from the random, thermally-driven motion of particles, known as Brownian motion. mit.edu Smaller particles move more rapidly, causing faster fluctuations in the scattered light intensity, while larger particles move more slowly, leading to slower fluctuations. mit.edu

By analyzing the correlation of these intensity fluctuations over time, a diffusion coefficient (D) can be calculated. nih.gov The hydrodynamic radius (Rh) of the particles is then determined using the Stokes-Einstein equation:

Rh = kBT / 6πηD

Where:

kB is the Boltzmann constant

T is the absolute temperature

η is the viscosity of the solvent

D is the diffusion coefficient

In the context of this compound systems, DLS is an essential tool for characterizing the size of polymer particles, micelles, or nanogels formed in an aqueous environment. For instance, if the this compound is part of an amphiphilic block copolymer that self-assembles into nanoparticles, DLS can provide the average hydrodynamic diameter and the polydispersity index (PDI). researchgate.net The PDI is a measure of the broadness of the size distribution, with values close to zero indicating a monodisperse or uniform population of particles. researchgate.net

Research on methacrylate-based polymer nanoparticles has demonstrated the utility of DLS in tracking changes in particle size in response to stimuli like temperature. nih.gov For example, a study of poly(methyl methacrylate)-based nanoparticles showed a mean diameter of approximately 52 nm with a low PDI of 0.116, indicating a well-defined nanosystem. researchgate.net Another investigation into block copolymer micelles found that the hydrodynamic diameter could be controlled by the length of the hydrophobic block, with sizes ranging from 34 nm to larger vesicular structures. researchgate.net For a this compound system, DLS would be critical for quality control and for understanding how the incorporation of the fluorescent dye affects the size and stability of the resulting polymer nanoparticles.

| Parameter | Description | Typical Application for this compound |

| Z-average Diameter | The intensity-weighted mean hydrodynamic size of the particle population. | Provides a primary measure of the average size of the polymer particles or aggregates. |

| Polydispersity Index (PDI) | A dimensionless measure of the heterogeneity of sizes in the sample. | Indicates the uniformity of the nanoparticle population. A low PDI is desirable for many applications. |

| Size Distribution by Intensity/Volume/Number | A graphical representation showing the distribution of particle sizes within the sample. | Offers a more detailed view of the particle population, revealing the presence of multiple size populations or aggregates. |

Microscopy and Advanced Imaging Techniques Utilizing Texas Red Methacrylate

Super-Resolution Microscopy Applications with Texas Red-methacrylate

Super-resolution microscopy techniques bypass the diffraction limit of conventional light microscopy, offering unprecedented detail at the nanoscale. The bright and photostable nature of Texas Red makes its methacrylate (B99206) derivative suitable for several super-resolution modalities. biotium.combiotium.com

Stochastic Optical Reconstruction Microscopy (STORM) for Nanoscale Imaging

Stochastic Optical Reconstruction Microscopy (STORM) is a super-resolution technique that relies on the sequential activation and localization of photoswitchable fluorophores to construct a high-resolution image. thermofisher.com The quality of STORM imaging is highly dependent on the properties of the fluorescent dyes used. biotium.com Ideal fluorophores for STORM should be bright and capable of undergoing many photoswitching cycles before photobleaching. thermofisher.com

While direct mentions of "this compound" in STORM are scarce, the parent fluorophore, Texas Red, and its derivatives are utilized in STORM applications. For instance, MitoTracker® Red, which shares spectral similarities with Texas Red, is considered optimal for STORM imaging of mitochondria. thermofisher.com The principle of STORM involves using specific labeling with photoswitchable fluorophores, which can be achieved through direct labeling, protein conjugates, or antibody staining. thermofisher.com The development of polymerizable units like this compound allows for the creation of stable, custom-labeled structures for such advanced imaging. Researchers have successfully used STORM to visualize cytoskeletal elements like actin and tubulin with resolutions around 25 nm. nih.gov In 3D-STORM, optimizing the chemical buffer can significantly increase the photons emitted by each dye molecule, leading to lateral resolutions better than 10 nm and axial resolutions around 30 nm. epfl.ch

Stimulated Emission Depletion (STED) Microscopy for Enhanced Spatial Resolution

Stimulated Emission Depletion (STED) microscopy achieves super-resolution by selectively de-exciting fluorophores in the outer region of the focal spot with a second laser, effectively narrowing the point-spread function. cytoskeleton.com This technique requires bright and highly photostable fluorophores that can withstand the high laser intensities used for depletion. cytoskeleton.com

Total Internal Reflection Fluorescence (TIRF) Microscopy for Surface-Proximal Events

Total Internal Reflection Fluorescence (TIRF) microscopy selectively excites fluorophores in a very thin region (typically less than 200 nm) near the coverslip. uchicago.edu This makes it ideal for imaging processes at the cell membrane with a high signal-to-noise ratio. uchicago.edu

Microscopes equipped for TIRF often have laser lines and filter sets compatible with Texas Red. uchicago.edu For example, a Leica GSD/TIRF microscope can image fluorophores like Texas Red using a 532 nm or other appropriate laser for excitation. uchicago.edu Similarly, other TIRF setups are equipped with filters for Texas Red, enabling the study of surface-proximal events. masseycancercenter.org The integration of this compound into polymers adhered to surfaces could allow for stable, long-term observation of near-surface phenomena.

Confocal Microscopy for Three-Dimensional and Spatiotemporal Analysis

Confocal microscopy is a cornerstone of biological imaging, providing optical sectioning capabilities to generate sharp, three-dimensional reconstructions of samples. nottingham.ac.uk Texas Red and its derivatives are widely used fluorophores in confocal microscopy due to their bright emission and suitability for common laser excitation sources, such as the 561 nm or 594 nm lines. nih.govevidentscientific.comthermofisher.com

Many confocal systems are equipped with filter sets specifically designed for Texas Red, allowing for its use in multi-color imaging experiments alongside other fluorophores like DAPI and GFP. nottingham.ac.uk This enables the simultaneous visualization of different cellular components. For instance, researchers have used confocal microscopy to create 3D and 4D reconstructions of cells and tissues, perform time-lapse imaging, and quantify fluorescence. nottingham.ac.ukmicroscopyu.com The use of this compound to create fluorescently labeled scaffolds or particles would be fully compatible with these established confocal imaging protocols.

Quantitative Image Analysis Methodologies for this compound Data

The acquisition of high-quality images is the first step; extracting meaningful quantitative data is the next crucial phase. Various software and methods are available for the quantitative analysis of fluorescence data, including that from Texas Red-labeled samples. optolongfilter.com

Image analysis workflows can be used to measure fluorescence intensity, quantify signal strength in specific regions of interest, and compare data across multiple samples or time points. optolongfilter.com Open-source platforms like Python, with libraries such as OpenCV and scikit-image, offer powerful tools for developing reproducible and standardized image analysis pipelines. researchgate.net These can be used to address challenges like background noise, signal bleed-through between fluorescence channels, and image segmentation. researchgate.netbiorxiv.org For instance, in studies involving red fluorescent proteins (RFP) like those spectrally similar to Texas Red, quantitative analysis has been used to measure reporter gene activity. biorxiv.org Furthermore, specific quantitative fluorescence imaging analysis (QFIA) procedures have been developed to precisely quantify proteins in tissue specimens, using filter sets appropriate for Texas Red and other fluorophores. aacrjournals.org

| Parameter | Technique | Typical Resolution | Application Example |

| Spatial Resolution | Confocal | ~250 nm lateral, ~500 nm axial | 3D reconstruction of cells and tissues nottingham.ac.uk |

| Spatial Resolution | STORM | ~20-50 nm lateral, ~50 nm axial | Nanoscale imaging of cytoskeletal filaments nih.gov |

| Spatial Resolution | STED | ~30-80 nm lateral | Super-resolution imaging of subcellular structures |

| Axial Confinement | TIRF | <200 nm from surface | Imaging of cell-matrix adhesion sites uchicago.edu |

| Analysis | Quantitative Image Analysis | N/A | Measurement of fluorescence intensity in regions of interest optolongfilter.comnih.gov |

Mechanistic Studies of Sensing and Responsive Systems Based on Texas Red Methacrylate

Design Principles and Performance Evaluation of Optical Sensing Platforms

The design of optical sensors utilizing Texas Red-methacrylate hinges on the modulation of its fluorescent properties in response to a specific analyte. By integrating this fluorophore into a polymer matrix, its sensitivity and selectivity can be finely tuned.

The development of fluorescence-based sensors with this compound often involves its copolymerization with other monomers to create a matrix that facilitates interaction with the target analyte. The principle of detection is typically based on analyte-induced changes in the local environment of the fluorophore, leading to a measurable change in fluorescence intensity or wavelength.

One prominent strategy involves the use of molecularly imprinted polymers (MIPs) . In this approach, a polymer network is formed around a template molecule (the analyte). The polymerization of functional monomers, such as methacrylic acid, and a cross-linker in the presence of the template creates specific recognition sites. After removal of the template, these cavities can selectively rebind the analyte. When this compound is copolymerized into this structure, the binding of the analyte into the imprinted cavity can alter the microenvironment of the Texas Red moiety, causing a change in its fluorescence through mechanisms like photoinduced electron transfer (PET) or fluorescence resonance energy transfer (FRET). acs.orgmdpi.com For instance, the binding of a quencher molecule could lead to a decrease in fluorescence, while the displacement of a quencher could result in a "turn-on" signal.

The performance of these sensors is evaluated based on several key parameters, including sensitivity (limit of detection), selectivity (ability to distinguish the analyte from similar molecules), response time, and reusability. For example, a sensor for a specific biomolecule might be designed where the biomolecule's binding event restricts the rotational freedom of the Texas Red moiety, leading to enhanced fluorescence quantum yield. The selection of functional monomers is crucial for creating specific interactions (e.g., hydrogen bonding, electrostatic interactions) with the analyte to ensure high selectivity. acs.org

| Parameter | Description | Relevance to this compound Sensors |

| Sensitivity | The smallest concentration of an analyte that can be reliably detected. | Dependent on the quantum yield of Texas Red and the efficiency of the analyte-induced fluorescence modulation. |

| Selectivity | The ability of the sensor to respond to the target analyte in the presence of other interfering species. | Achieved through the specific design of recognition sites, for example, in molecularly imprinted polymers. |

| Response Time | The time taken for the sensor to reach a stable signal upon exposure to the analyte. | Influenced by the diffusion of the analyte into the polymer matrix and the kinetics of the binding interaction. |

| Reversibility | The ability of the sensor to return to its baseline state after the analyte is removed. | Important for continuous monitoring applications and depends on the nature of the analyte-receptor interaction. |

The chemo- and biosensing mechanisms of this compound-based systems are primarily rooted in the modulation of the dye's electronic state upon interaction with an analyte.

Chemosensing often targets ions or small molecules. For example, the interaction of a metal ion with a chelating group within the polymer matrix, located in proximity to the this compound unit, can trigger a FRET process. If Texas Red acts as the acceptor, its emission will increase upon binding of the analyte to a donor fluorophore. Conversely, if the analyte itself is a quencher (like certain transition metal ions), its binding can lead to a decrease in fluorescence intensity.

Biosensing applications leverage the high specificity of biological recognition elements, such as antibodies or nucleic acids, which can be conjugated to the polymer backbone. In a common immunoassay format, a polymer bearing this compound could be functionalized with an antibody. lifetein.com The binding of the target antigen can induce a conformational change that alters the fluorescence of the Texas Red moiety. lifetein.com Another approach involves a competitive assay where an analyte competes with a Texas Red-labeled analog for binding sites on the polymer, leading to a concentration-dependent fluorescence signal.

In DNA sensing, a this compound-containing polymer could be functionalized with single-stranded DNA probes. Hybridization with the complementary target DNA sequence brings a quencher-labeled strand into close proximity, resulting in fluorescence quenching. This mechanism allows for the detection of specific DNA sequences with high sensitivity. metabion.com

Fluorescence-Based Sensor Development for Specific Analyte Detection

Development of Environmentally Responsive Polymer Systems with Integrated this compound

"Smart" polymers that respond to environmental stimuli like temperature and pH can be rendered fluorescent by incorporating this compound. This integration allows for the creation of systems where the optical signal is a direct reporter of the polymer's state.

Temperature-sensitive polymers, most notably poly(N-isopropylacrylamide) (PNIPAM), exhibit a lower critical solution temperature (LCST). Below the LCST, the polymer is hydrated and exists in an extended coil conformation. Above the LCST, it undergoes a phase transition, expelling water and collapsing into a compact globule state.

When this compound is copolymerized with N-isopropylacrylamide, this conformational change can be transduced into a fluorescent signal. In the extended state (below LCST), the Texas Red units are far apart and fluoresce independently. As the polymer collapses above the LCST, the fluorophores are brought into close proximity, which can lead to self-quenching and a decrease in fluorescence intensity. This phenomenon, known as aggregation-caused quenching (ACQ), provides a clear optical indication of the temperature change.

Alternatively, FRET can be employed by incorporating both a donor and an acceptor fluorophore (e.g., this compound as the acceptor) into the polymer chain. The temperature-induced change in the distance between the donor and acceptor modulates the FRET efficiency, resulting in a ratiometric temperature sensor. rsc.org

| Polymer System | Stimulus | Mechanism of Fluorescence Modulation |

| Poly(N-isopropylacrylamide-co-Texas Red-methacrylate) | Temperature increase above LCST | Aggregation-Caused Quenching (ACQ) |

| PNIPAM with Donor and this compound (Acceptor) | Temperature increase above LCST | Increased FRET efficiency due to chain collapse |

pH-responsive polymers contain acidic or basic groups that ionize as a function of pH. This ionization leads to changes in electrostatic repulsion along the polymer chain, causing it to swell or shrink. For instance, a polymer containing methacrylic acid (an acidic monomer) will be collapsed at low pH (protonated, neutral state) and swollen at high pH (deprotonated, charged state).

For example, in a copolymer of this compound and methacrylic acid, as the pH increases, the deprotonation of the carboxylic acid groups can create a more polar microenvironment around the Texas Red unit. This change in local polarity can influence the fluorescence quantum yield. Furthermore, the swelling of the polymer at high pH increases the distance between fluorophores, potentially reducing self-quenching and leading to an increase in fluorescence intensity. expresspolymlett.com

| Polymer System | pH Change | Conformational Change | Fluorescence Response |

| Poly(methacrylic acid-co-Texas Red-methacrylate) | Increase | Swelling | Increased fluorescence due to reduced quenching and/or ring-opening |

| Poly(dimethylaminoethyl methacrylate-co-Texas Red-methacrylate) | Decrease | Swelling | Increased fluorescence due to reduced quenching and/or ring-opening |

Theoretical and Computational Approaches for Texas Red Methacrylate Research

Molecular Modeling of Photophysical Processes and Electronic Excitations

Molecular modeling is crucial for understanding the photophysical behavior of Texas Red-methacrylate, a compound that combines a fluorescent dye (Texas Red) with a polymerizable methacrylate (B99206) group. The fluorescence of the Texas Red moiety is highly sensitive to its local environment, which is dictated by the conformation and dynamics of the methacrylate polymer chain. Modeling techniques can simulate these interactions and predict how they affect the dye's ability to absorb and emit light.

Key photophysical processes of interest include electronic excitation, fluorescence, and non-radiative decay pathways like intersystem crossing to triplet states. utwente.nl For instance, single-molecule studies on Texas Red have revealed triplet state lifetimes and intersystem crossing yields, which are critical parameters for its application in fluorescence imaging. utwente.nlnbi.dk Computational models can dissect how the attachment to a methacrylate polymer modulates these intrinsic properties. Low-temperature single-molecule spectroscopy has been used to analyze energy transfer pathways in conjugated polymers, providing detailed insights into their electronic behavior. utexas.edu Similarly, computational studies can explore the electronic energy transfer and singlet-triplet exciton (B1674681) interactions within the this compound system. utexas.edu

The interaction between the fluorophore and the polymer backbone can lead to complex phenomena. For example, the disordered nature of polymer chains can create a range of local environments, leading to stochastic dynamics and varied photophysical responses. unc.edu Ultrafast spectroscopic methods combined with computer simulations are used to characterize these fundamental processes, which occur on timescales from femtoseconds to microseconds. unc.edu

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. It is particularly valuable for studying the ground and excited states of fluorophore-polymer systems like this compound. DFT calculations can predict key electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is fundamental to understanding the molecule's absorption and emission spectra. chemrxiv.org

For the methacrylate component, DFT has been used to study the structure of monomer and polymer radicals, with calculations confirming experimental assignments from Electron Paramagnetic Resonance (EPR) spectroscopy. In studies of methyl methacrylate (MMA), DFT calculations have been employed to optimize the molecular structures in both ground and excited states, revealing that upon excitation, the carbon-carbon double bond breaks with an excitation energy of 1.4310eV. researchgate.net This type of analysis is critical for understanding polymerization initiation and the stability of the resulting polymer.

When applied to this compound, DFT can model the electronic distribution in both its ground state (S₀) and its first singlet excited state (S₁). This allows for the prediction of absorption wavelengths (related to the S₀ → S₁ transition) and emission wavelengths (related to the S₁ → S₀ transition). Moreover, time-dependent DFT (TD-DFT) is a common approach for predicting absorption spectra by calculating multiple excited states. rsc.org Researchers have developed state-specific density functionals to address paradigmatic failures in traditional DFT when modeling excited states, such as charge-transfer excitations, which are relevant for dye-polymer systems. aps.org

The following table summarizes representative DFT calculation results for methacrylate-related molecules, illustrating the type of data that can be generated for this compound.

| Molecule/System | Computational Method | Calculated Property | Value | Reference |

| Methyl Methacrylate (MMA) | CIS | Excitation Energy (S₀→S₁) | 1.4310 eV | researchgate.net |

| Triphenylamine (TPA) | B3LYP/6-31+g(d,p) | HOMO-LUMO Gap (Ground State) | 4.42 eV | chemrxiv.org |

| Triphenylamine (TPA) | B3LYP/6-31+g(d,p) | HOMO-LUMO Gap (Singlet Excited State) | 0.28 eV | chemrxiv.org |

| MMA Radical | M05-2X/EPR-III | Hyperfine Splitting (CH₃ protons) | 15.8 G | |

| Thioxanthone-methacrylate | TD-DFT (M05-QX) | Optical Excitation Energy | 2.40 - 2.96 eV | rsc.org |

This table is interactive. Click on the headers to sort the data.

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. For this compound, MD simulations are essential for understanding how the bulky, fluorescent Texas Red probe interacts with the flexible polymethacrylate (B1205211) chain and its surrounding environment (e.g., solvent, other polymer chains). ntu.edu.sg These simulations provide a dynamic picture of the system, revealing conformational changes, probe mobility, and intermolecular forces. unc.edursc.org

MD simulations can elucidate the origins of biocompatibility and antifouling properties in methacrylate-based polymers. For example, simulations have shown that poly(2-methoxyethyl acrylate) (PMEA) exhibits better biocompatibility than poly(2-hydroxyethyl methacrylate) (PHEMA) due to weaker interactions with nonpolar foulants, a finding supported by calculating the radial distribution function between the polymer and probe molecules. nih.gov Such simulations could predict how a this compound polymer interacts with biological molecules or surfaces.

The insights from MD simulations are critical for interpreting experimental data. For instance, the fluorescence lifetime of a probe like Texas Red can be influenced by local polymer dynamics that modulate oxygen diffusion, a process that can be modeled with MD. utwente.nl By simulating the polymer chain's movement, researchers can understand how factors like chain flexibility and steric hindrance affect the Texas Red moiety's exposure to quenchers or its rotational freedom, both of which impact its fluorescent signal. acs.org

Density Functional Theory (DFT) for Ground and Excited State Electronic Structure

Computational Design and Predictive Analysis of Novel this compound Derivatives

Computational methods are not only for analysis but also for proactive design. The computational design and predictive analysis of novel this compound derivatives aim to create new materials with tailored properties. This involves in-silico modification of the molecular structure and subsequent calculation of its expected photophysical and chemical characteristics. acs.org

The process often begins by identifying the structure-property relationships. For instance, researchers could investigate how altering the linker between the Texas Red core and the methacrylate backbone affects fluorescence quantum yield or photostability. Computational screening can then be used to evaluate a library of potential derivative structures without the need for laborious synthesis and experimentation. nih.gov For example, computational analysis based on bond energy has been used to select the most suitable functional monomer and crosslinker for creating molecularly imprinted polymers with methyl methacrylate. nih.gov

A key goal is to design derivatives with improved performance for specific applications. This could mean shifting the excitation and emission wavelengths for better compatibility with certain laser lines or improving resistance to enzymatic degradation for biomedical uses. A degradation prediction pathway system, integrated with analytical techniques like LC/MS and GC/MS, has been used to understand how modifying the ester linkages in a methacrylate derivative can enhance its resistance to biodegradation. nih.gov This approach could be applied to design more robust this compound probes for long-term cell tracking experiments. The design of novel terpolymers based on N-vinylpyrrolidone and methacrylates has also been explored for drug delivery applications, demonstrating the utility of computational design in creating functional biomaterials. mdpi.com

Emerging Applications and Future Research Trajectories for Texas Red Methacrylate

New Frontiers in Advanced Material Science and Engineering

The integration of fluorescent moieties into polymer backbones is a powerful strategy for creating "smart" materials with built-in diagnostic capabilities. Texas Red-methacrylate serves as a key building block in this field, enabling the synthesis of intrinsically fluorescent polymers. The methacrylate (B99206) group's reactivity facilitates its copolymerization with other monomers, allowing for the creation of materials with tailored mechanical, chemical, and optical properties. technochemical.com

One of the primary applications in materials science is the use of such fluorescently labeled polymers to study polymer dynamics. By incorporating a small amount of this compound into a polymer matrix, researchers can monitor processes like polymer chain mobility, diffusion, and chain-to-chain interactions using fluorescence spectroscopy. technochemical.com This is critical for understanding material behavior and designing polymers for specific applications, ranging from high-performance coatings to biomedical devices. dow.com

A significant research finding demonstrated the synthesis of a hetero-telechelic, or two-ended, poly(methyl methacrylate) (PMMA) chain with a single Texas Red dye at one end. nih.gov This functionalized polymer was then used to decorate the surface of gold nanoparticles (AuNPs) and cadmium selenide/zinc sulfide (B99878) (CdSe/ZnS) quantum dots (QDs). nih.gov This research highlights the utility of Texas Red-functionalized polymers in nanotechnology for creating hybrid materials. The study found that for gold nanoparticles, a quenching of the dye's fluorescence occurred due to Fluorescence Resonance Energy Transfer (FRET) from the dye to the nanoparticle. nih.gov Conversely, when attached to quantum dots, the dye's fluorescence was enhanced, also via FRET. nih.gov This ability to modulate fluorescence through interaction with nanoparticles opens up possibilities for creating novel materials for use in electronics and photonics.

The development of materials like methyl-methacrylate styrene (B11656) copolymers has led to products with excellent transparency and optical properties for use in light guide panels and optical lenses. denka.com.sg The incorporation of a stable fluorophore like Texas Red into such systems could lead to the development of active optical components and materials for advanced display technologies.

| Polymer Backbone | Functional End-Group | Nanoparticle Decorated | Observed Phenomenon | Potential Application |

|---|---|---|---|---|

| Poly(methyl methacrylate) (PMMA) | Texas Red Dye | Gold Nanoparticles (AuNP) | Fluorescence Quenching via FRET nih.gov | Nanosensors, Energy Transfer Studies |

| Poly(methyl methacrylate) (PMMA) | Texas Red Dye | CdSe/ZnS Quantum Dots (QD) | Fluorescence Enhancement via FRET nih.gov | Light-Emitting Nanomaterials, Bioimaging Probes |

Innovations in Advanced Imaging Probes and Contrast Agents

In the realm of biomedical science, the development of highly stable and specific imaging probes is crucial for diagnostics and studying cellular processes. Texas Red is a well-established fluorophore used in a variety of imaging techniques, including fluorescence microscopy and flow cytometry, due to its brightness, photostability, and distinct red emission spectrum (peak emission ~615 nm). optolongfilter.comlabinsights.nl These properties help reduce interference from cellular autofluorescence, which is more common at shorter wavelengths, leading to clearer images with higher contrast. optolongfilter.com

The covalent attachment of a methacrylate group to the Texas Red dye allows for its permanent incorporation into polymer nanoparticles, liposomes, or hydrogels, creating robust and versatile imaging probes. scientificlabs.co.uknih.gov Unlike free dyes that can diffuse away or be quenched by the biological environment, polymer-encapsulated or -conjugated Texas Red exhibits enhanced stability. Research on other fluorescent methacrylate monomers, such as Fluorescein (B123965) O-methacrylate, has shown their utility in forming environmentally responsive materials that act as probes for cellular imaging. scientificlabs.co.uk

A key advantage of using a polymerizable dye like this compound is the ability to create multifunctional probes. For instance, it can be copolymerized to form core-shell nanoparticles that are both fluorescent for optical imaging and possess other properties. Research has shown that polymers containing Texas Red can be used to decorate nanoparticles, effectively creating imaging probes where the distance between the dye and the nanoparticle is controlled by the polymer chain's length. nih.gov This precise control is essential for developing sophisticated contrast agents, including those for multimodal imaging, which combine techniques like MRI and fluorescence imaging. nih.gov Furthermore, Texas Red-labeled probes have been instrumental in fluorescence in situ hybridization (FISH) techniques for detecting specific DNA sequences, where its photostability is a significant advantage over other organic dyes. labinsights.nlnih.gov

| Property | Description | Advantage in Imaging |

|---|---|---|

| Excitation Maximum | ~595 nm labinsights.nl | Compatible with common laser lines (e.g., 561 nm, 594 nm). thermofisher.com |

| Emission Maximum | ~615 nm (Red Spectrum) optolongfilter.comlabinsights.nl | Reduces background from cellular autofluorescence, enabling clearer images and multicolor labeling. optolongfilter.com |

| Photostability | Resistant to fading upon light exposure. labinsights.nl | Allows for long-term imaging experiments and multiple scans without significant signal loss. optolongfilter.comlabinsights.nl |

| Brightness | High fluorescence efficiency. optolongfilter.com | Enables detection of low-abundance targets within cells or tissues. optolongfilter.com |

Future Directions in Optical Sensing Technologies and Bio-Interfacing Material Development

The future research trajectories for this compound are centered on creating more sophisticated optical sensors and biocompatible materials that can seamlessly interface with biological systems. Optical sensing technologies are rapidly evolving as non-invasive tools for real-time monitoring, and fluorescent monomers are at the heart of many of these innovations. mdpi.compresens.de By polymerizing this compound into hydrogels, thin films, or onto the surface of fiber optics, it is possible to fabricate highly sensitive chemical and biological sensors. apsensing.com The fluorescence of the Texas Red moiety can be designed to change in response to specific environmental triggers, such as pH, temperature, or the presence of a particular biomolecule, providing a direct optical readout. technochemical.com

In the field of bio-interfacing materials, methacrylate-based hydrogels like gelatin methacryloyl (GelMA) are extensively used for tissue engineering and 3D bioprinting due to their tunable mechanical properties and biocompatibility. biorxiv.orgacs.org The incorporation of this compound into these bioinks would create self-reporting scaffolds. biorxiv.org Researchers could then non-invasively monitor the scaffold's location, degradation rate, and interaction with cells in real-time using fluorescence microscopy. This is particularly valuable for complex applications such as engineering neural tissues or developing controlled-release systems where tracking the delivery vehicle is essential. biorxiv.orgnih.gov

Q & A

Q. How can researchers resolve contradictions in reported quantum yields or photostability of this compound across studies?

- Answer : Contradictions often arise from solvent polarity, pH variations, or excitation intensity differences. Replicate experiments under standardized conditions (e.g., pH 7.4 buffer, 25°C, and consistent laser power). Use a reference dye (e.g., Rhodamine B) for normalization. Review methodologies from conflicting studies: ensure proper instrument calibration and exclusion of oxygen (a known quencher) . For meta-analyses, apply quality criteria such as explicit disease/compound definitions and reproducibility scores (e.g., ≥8/12 on a study quality scale) .

Q. What strategies optimize this compound’s labeling efficiency in live-cell imaging without cytotoxicity?

- Answer : Pre-test dye concentrations (0.1–10 µM) using viability assays (e.g., MTT or Calcein-AM). Use pulse-chase labeling (short incubation followed by washout) to reduce background noise. For intracellular targeting, conjugate this compound to cell-penetrating peptides (CPPs) or encapsulate in biocompatible nanoparticles. Validate specificity via knock-down/control experiments .

Q. How should researchers design experiments to analyze this compound’s environmental stability in aqueous vs. organic matrices?

- Answer : Conduct accelerated degradation studies: expose the compound to UV light (365 nm), varying temperatures (4–37°C), and pH levels (3–10). Monitor fluorescence decay over time (0–72h) using plate readers. Compare degradation kinetics in PBS (aqueous) vs. DMSO (organic) using Arrhenius models. Include mass spectrometry to identify breakdown products .

Data Analysis & Reporting Guidelines

Q. What statistical approaches are recommended for analyzing dose-dependent fluorescence signals in this compound experiments?

- Answer : Use non-linear regression (e.g., Hill equation) to model dose-response curves. Apply ANOVA with post-hoc Tukey tests for multi-group comparisons. For imaging data, quantify fluorescence intensity per cell using software like ImageJ or FIJI, and normalize to background regions. Report confidence intervals (95% CI) and effect sizes to enhance reproducibility .

Q. How can researchers integrate this compound data with orthogonal techniques (e.g., FRET or Raman spectroscopy)?

- Answer : For FRET, pair this compound (acceptor) with a compatible donor (e.g., Cy3). Validate energy transfer via acceptor photobleaching and calculate Förster radii. For Raman, correlate fluorescence signals with spectral fingerprints of methacrylate polymers. Use multivariate analysis (e.g., PCA) to identify co-localization patterns .

Tables for Key Parameters

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products